Cas no 153567-11-4 (Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)-, (5a)-)

Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)-, (5a)- structure
153567-11-4 structure
Product name:Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)-, (5a)-
CAS No:153567-11-4
MF:C27H29NO4
MW:431.52346777916
CID:174406
PubChem ID:5748515

Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)-, (5a)- Chemical and Physical Properties

Names and Identifiers

    • Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)-, (5a)-
    • 17-(cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one
    • 17-cyclopropylmethyl-4,5a-epoxy-3-benzyloxy-14-hydroxy-morphinan-6-one
    • 3-Benzylnaltrexone
    • 153567-11-4
    • DTXSID80934778
    • (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-phenylmethoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
    • Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)-, (5alpha)-
    • 17-Cpm-nal
    • 17-cyclopropylmethyl-4,5alpha-epoxy-3-benzyloxy-14-hydroxy-morphinan-6-one
    • 17-(Cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxy-3-(phenylmethoxy)morphinan-6-one
    • NIBRTUHQXLSONU-LHIMOPHOSA-N
    • 3-(Benzyloxy)-17-(cyclopropylmethyl)-14-hydroxy-4,5-epoxymorphinan-6-one
    • 17-cyclopropylmethyl-4,5alpha-epoxy-3-benzyloxy-14-hydroxy morphinan-6-one
    • SCHEMBL3825311
    • 3-O-Benzylnaltrexone
    • Inchi: InChI=1S/C27H29NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,17,19,21,25,29,31H,6-7,10-15H2
    • InChI Key: ZLMLSUIQTYFLKF-UHFFFAOYSA-N
    • SMILES: C1C=CC(CC2C(=O)C3C45CCN(CC6CC6)C(C4(O)C2)CC2=C5C(O3)=C(C=C2)O)=CC=1

Computed Properties

  • Exact Mass: 432.21700
  • Monoisotopic Mass: 431.20965841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 59Ų

Experimental Properties

  • Solubility: Dichloromethane; Acetone; Methanol;
  • PSA: 70.00000
  • LogP: 3.64040

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